molecular formula C15H13IO2 B1325434 3'-Iodo-2-(2-methoxyphenyl)acetophenone CAS No. 898784-91-3

3'-Iodo-2-(2-methoxyphenyl)acetophenone

Cat. No.: B1325434
CAS No.: 898784-91-3
M. Wt: 352.17 g/mol
InChI Key: NVFQFJFCFBZXON-UHFFFAOYSA-N
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Description

3’-Iodo-2-(2-methoxyphenyl)acetophenone is a chemical compound with the molecular formula C15H13IO2. The compound is characterized by the presence of an iodine atom at the 3’ position and a methoxy group at the 2 position of the phenyl ring, making it a unique and versatile molecule .

Preparation Methods

The synthesis of 3’-Iodo-2-(2-methoxyphenyl)acetophenone typically involves the iodination of 2-(2-methoxyphenyl)acetophenone. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3’-Iodo-2-(2-methoxyphenyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the methoxy group would produce an aldehyde or carboxylic acid .

Scientific Research Applications

3’-Iodo-2-(2-methoxyphenyl)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3’-Iodo-2-(2-methoxyphenyl)acetophenone involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3’-Iodo-2-(2-methoxyphenyl)acetophenone can be compared with other similar compounds, such as:

    2-(2-Methoxyphenyl)acetophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

    3’-Bromo-2-(2-methoxyphenyl)acetophenone: Contains a bromine atom instead of iodine, which affects its reactivity and biological activity.

    3’-Chloro-2-(2-methoxyphenyl)acetophenone:

The uniqueness of 3’-Iodo-2-(2-methoxyphenyl)acetophenone lies in its iodine atom, which enhances its reactivity and potential for various applications compared to its halogenated analogs.

Properties

IUPAC Name

1-(3-iodophenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-18-15-8-3-2-5-12(15)10-14(17)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQFJFCFBZXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642354
Record name 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-91-3
Record name 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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